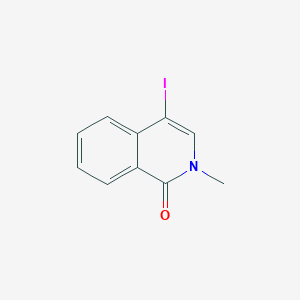

4-Iodo-2-methylisoquinolin-1(2H)-one

Description

BenchChem offers high-quality 4-Iodo-2-methylisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methylisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHGMDNXKMFFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481071 | |

| Record name | AGN-PC-0NI4RF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54931-61-2 | |

| Record name | 4-Iodo-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54931-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NI4RF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure determination of 4-iodo-2-methylisoquinolin-1(2H)-one. As a Senior Application Scientist, this document is structured to not only present a series of analytical steps but to also offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, and understanding the precise placement of substituents is critical for establishing structure-activity relationships (SAR) and ensuring the novelty of synthesized compounds.

Strategic Approach to Synthesis: The Gateway to Analysis

The first crucial step in any structural elucidation is the synthesis of the target compound. A well-understood synthetic pathway provides invaluable information about the likely structure of the product. For the synthesis of 4-iodo-2-methylisoquinolin-1(2H)-one, an electrophilic iodination of the readily available 2-methylisoquinolin-1(2H)-one is the most direct and logical approach. The C4 position of the isoquinolin-1(2H)-one core is known to be susceptible to electrophilic attack.

Synthetic Protocol: Iodination of 2-methylisoquinolin-1(2H)-one

This protocol details a method for the regioselective iodination at the C4 position using N-iodosuccinimide (NIS) as the iodine source, a method that is both efficient and generally applicable for this class of compounds.[1]

Experimental Protocol: Synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylisoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.). The reaction is often catalyzed by the addition of an acid, such as p-toluenesulfonic acid (0.1 eq.), to activate the NIS and enhance the rate of reaction.[2]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-iodo-2-methylisoquinolin-1(2H)-one.

Safety Precautions:

-

N-Iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

-

Iodine-containing organic compounds should be handled with care. Dispose of waste according to institutional guidelines.

The Analytical Workflow: A Multi-faceted Approach to Confirmation

The elucidation of a novel chemical structure is akin to solving a puzzle. Each piece of analytical data provides a unique perspective, and only when all pieces are assembled does a clear and unambiguous picture emerge. The following workflow illustrates the logical progression of techniques employed to confirm the structure of 4-iodo-2-methylisoquinolin-1(2H)-one.

Caption: Workflow for the structure elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight of the synthesized compound and confirming the successful incorporation of the iodine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An Agilent 6546 Accurate-Mass Q-TOF LC/MS system or similar.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample is infused into the mass spectrometer, and the data is acquired over a mass range that includes the expected molecular weight.

Predicted Mass Spectrometry Data for C₁₀H₈INO

| Ion | Predicted m/z | Interpretation |

| [M]⁺• | 284.97 | Molecular ion peak |

| [M+H]⁺ | 285.98 | Protonated molecular ion |

| [M-CH₃]⁺ | 270.96 | Loss of the N-methyl group |

| [M-I]⁺ | 158.06 | Loss of the iodine atom |

| I⁺ | 126.90 | Iodine cation |

Interpretation of the Mass Spectrum:

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrumentation: A Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with an ATR accessory.

-

Sample Preparation: A small amount of the purified solid compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands for 4-Iodo-2-methylisoquinolin-1(2H)-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~1650 | Strong | Amide C=O stretch (lactam) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1350 | Medium | C-N stretch |

| ~550 | Weak-Medium | C-I stretch |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum would be a strong absorption band around 1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide (lactam) ring in the isoquinolinone core.[9] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C skeletal vibrations around 1600 and 1480 cm⁻¹ confirm the presence of the aromatic rings. A weak absorption in the far-IR region, typically around 550 cm⁻¹, can be attributed to the C-I stretching vibration, providing further evidence for the presence of the iodine substituent.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a complete picture of the proton and carbon environments and their connectivity.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A Bruker 500 MHz NMR spectrometer or equivalent.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments: Standard pulse programs are used to acquire ¹H NMR, ¹³C NMR, HSQC, and HMBC spectra.

¹H NMR Analysis: Unveiling the Proton Environment

Predicted ¹H NMR Data for 4-Iodo-2-methylisoquinolin-1(2H)-one (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | 8.45 | d | 8.0 | 1H |

| H-5 | 7.70 | d | 7.8 | 1H |

| H-7 | 7.65 | t | 7.5 | 1H |

| H-6 | 7.45 | t | 7.6 | 1H |

| H-3 | 7.10 | s | - | 1H |

| N-CH₃ | 3.70 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show four signals corresponding to the protons on the benzene ring (H-5, H-6, H-7, and H-8). The downfield shift of H-8 is characteristic of its proximity to the deshielding environment of the carbonyl group. The singlet at 7.10 ppm with an integration of 1H is assigned to H-3, indicating that the adjacent C4 position is substituted. The singlet at 3.70 ppm integrating to 3H is characteristic of the N-methyl group.

¹³C NMR Analysis: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data for 4-Iodo-2-methylisoquinolin-1(2H)-one (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 162.0 |

| C-8a | 139.5 |

| C-7 | 133.0 |

| C-5 | 130.0 |

| C-4a | 128.5 |

| C-6 | 127.0 |

| C-8 | 126.5 |

| C-3 | 122.0 |

| C-4 | 95.0 |

| N-CH₃ | 35.0 |

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show 10 distinct carbon signals. The downfield signal at ~162.0 ppm is assigned to the carbonyl carbon (C-1). The most upfield signal in the aromatic region, at approximately 95.0 ppm, is assigned to C-4. The significant upfield shift is due to the "heavy atom effect" of the directly attached iodine, a hallmark of iodinated carbons. The signal at ~35.0 ppm corresponds to the carbon of the N-methyl group.

2D NMR Analysis: Connecting the Dots with HSQC and HMBC

While 1D NMR provides information about the individual proton and carbon environments, 2D NMR experiments establish the connectivity between them.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[10][11] The HSQC spectrum would show correlations between the signals in the ¹H and ¹³C NMR spectra, confirming the assignments made in the 1D analyses. For example, it would show a cross-peak between the proton signal at 7.10 ppm and the carbon signal at 122.0 ppm, confirming the C-H bond at position 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away.[11][12]

Sources

- 1. Iodination - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scialert.net [scialert.net]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.as.uky.edu [chem.as.uky.edu]

The Strategic Role of 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS 54931-61-2) in Advanced Medicinal Chemistry and Cross-Coupling Methodologies

Executive Summary

In the landscape of modern drug discovery, the isoquinolin-1(2H)-one scaffold has emerged as a privileged pharmacophore, serving as the structural backbone for a multitude of targeted therapeutics. Among the most valuable synthetic building blocks for constructing these complex architectures is 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS 54931-61-2) . As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental physicochemical properties and advanced synthetic applications. By dissecting the electronic rationale behind its reactivity and mapping its role in synthesizing potent poly(ADP-ribose) polymerase (PARP) and Tankyrase inhibitors, this guide provides researchers with a comprehensive, self-validating framework for utilizing this critical intermediate.

Physicochemical Profiling and Structural Rationale

To effectively utilize CAS 54931-61-2 in synthetic campaigns, one must first understand the intrinsic properties that dictate its reactivity. The molecule is defined by a highly polarized carbon-iodine (C-I) bond at the C4 position and a sterically protective methyl group at the N2 position.

Quantitative Data Summary

The fundamental properties of CAS 54931-61-2 are summarized below to facilitate rapid reference for stoichiometric calculations and analytical validation[1][2].

| Property | Value | Structural/Synthetic Implication |

| Chemical Name | 4-Iodo-2-methylisoquinolin-1(2H)-one | Standard IUPAC nomenclature. |

| CAS Registry Number | 54931-61-2 | Unique identifier for procurement and safety data. |

| Molecular Formula | C10H8INO | Essential for mass spectrometry (MS) isotopic profiling. |

| Molecular Weight | 285.08 g/mol | Base value for molarity and yield calculations. |

| Core Scaffold | Isoquinolin-1(2H)-one | Privileged heterocycle in medicinal chemistry. |

| Key Reactive Site | C4 (Iodine) | Activated site for transition-metal oxidative addition. |

| Tautomeric State | Locked Lactam | N-methylation prevents lactim-lactam tautomerization. |

Electronic and Steric Causality

The selection of iodine at the C4 position is a deliberate synthetic strategy. With a bond dissociation energy (BDE) of approximately 55 kcal/mol, the C-I bond is significantly weaker than corresponding C-Br (68 kcal/mol) or C-Cl (81 kcal/mol) bonds. This low BDE facilitates rapid, low-activation-energy oxidative addition by Palladium(0) species. Consequently, cross-coupling reactions can be executed at ambient or mildly elevated temperatures, which is crucial for preserving sensitive functional groups on the coupling partner.

Furthermore, the N-methyl group serves a dual purpose. Synthetically, it acts as a permanent protecting group, preventing unwanted N-arylation or N-alkylation side reactions during downstream functionalization. Biologically, it locks the heterocycle in the lactam tautomer, ensuring the structural pre-organization required for the molecule to act as a nicotinamide mimetic within enzyme active sites[3].

Mechanistic Paradigms in Palladium-Catalyzed Cross-Coupling

The primary utility of CAS 54931-61-2 lies in its role as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[4][5].

Fig 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for CAS 54931-61-2.

In the catalytic cycle (Fig 1), the active Pd(0) catalyst readily inserts into the labile C4-I bond of CAS 54931-61-2. The presence of the electron-withdrawing carbonyl group at C1 slightly depletes electron density from the conjugated ring system, further activating the C4 position toward this oxidative addition. Following transmetalation with an arylboronic acid, reductive elimination yields the highly substituted isoquinolinone framework[6].

Therapeutic Applications: Isoquinolinones as Privileged Scaffolds

Substituted isoquinolinones derived from CAS 54931-61-2 are highly valued in drug discovery, particularly in the development of oncology therapeutics targeting the Wnt/β-catenin signaling pathway and DNA damage repair mechanisms[6][7].

PARP and Tankyrase Inhibition

Isoquinolinone scaffolds act as potent nicotinamide mimetics. They competitively bind to the NAD+ binding pocket of ADP-ribosyltransferases, specifically PARP-1 and Tankyrases (TNKS1/TNKS2)[3].

Tankyrases normally PARylate Axin, marking it for ubiquitination and proteasomal degradation. The degradation of Axin allows β-catenin to accumulate, translocate to the nucleus, and drive oncogenic gene transcription[7]. By utilizing CAS 54931-61-2 to synthesize C4-functionalized isoquinolinones, medicinal chemists can create steric bulk that perfectly occupies the hydrophobic pockets unique to Tankyrases, achieving high selectivity over other PARP family members[3].

Fig 2: Inhibition of the Wnt/β-catenin signaling pathway by isoquinolinone-derived Tankyrase inhibitors.

Self-Validating Experimental Protocol: Suzuki-Miyaura C4-Arylation

To ensure reproducibility and scientific integrity, the following methodology for the C4-arylation of CAS 54931-61-2 is designed as a self-validating system. Every step includes the mechanistic causality behind the operational choice.

Fig 3: Self-validating experimental workflow for the Pd-catalyzed functionalization of CAS 54931-61-2.

Step-by-Step Methodology

Step 1: Reagent Assembly & Stoichiometry

-

Action: In an oven-dried Schlenk flask, combine 4-Iodo-2-methylisoquinolin-1(2H)-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), Potassium Carbonate (

, 2.0 equiv), and -

Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step compared to monodentate ligands like

Step 2: Solvent Addition & Rigorous Degassing

-

Action: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Submerge the mixture in a sonication bath while sparging with Argon gas for 15 minutes.

-

Causality: Water is strictly required to dissolve the inorganic base (

) and form the reactive boronate complex

Step 3: Thermal Activation

-

Action: Seal the flask and heat to 80 °C for 4 hours under positive Argon pressure.

-

Causality: Because the C4-I bond is highly reactive, 80 °C provides sufficient thermal energy to drive the reaction to completion. Avoiding the 100–120 °C temperatures typically required for aryl bromides prevents the thermal degradation of sensitive functional groups on the resulting product.

Step 4: In-Process Control (Self-Validation)

-

Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

-

Causality: The protocol validates itself by confirming the complete disappearance of the starting material mass peak (

285.08) and the emergence of the target product mass. If

Step 5: Workup and Isolation

-

Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

-

Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides Source: Journal of the American Chemical Society, ACS Publications URL:[Link]

-

Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones Source: Beilstein Journal of Organic Chemistry URL:[Link]

- WO2015036759A1 - 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use Source: Google Patents URL

-

Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

-

Catalytic Advances and Emerging Strategies for Isoquinolin-1(2H)-One Synthesis: Reaction Scope and Mechanistic Perspectives Source: ResearchGate URL:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 54931-61-2|4-Iodo-2-methylisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones [beilstein-journals.org]

- 7. WO2015036759A1 - 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use - Google Patents [patents.google.com]

Physicochemical Profiling and Synthetic Utility of 4-Iodo-2-methylisoquinolin-1(2H)-one: A Technical Guide

Executive Summary

In the realm of medicinal chemistry, halogenated heterocycles serve as indispensable linchpins for the construction of complex polycyclic architectures. 4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2) is a highly reactive, synthetically versatile scaffold[1]. With a precisely defined molecular weight of 285.08 g/mol [2], this compound is primarily utilized as an electrophilic precursor for Palladium-catalyzed cross-coupling reactions. It is instrumental in the synthesis of biologically active alkaloids, including benzo[c]phenanthridines and indenoisoquinolines, which are renowned for their potent antineoplastic properties[3].

This technical guide provides an authoritative overview of the physicochemical properties, exact mass profiling, and validated experimental protocols for the synthesis and application of 4-Iodo-2-methylisoquinolin-1(2H)-one.

Physicochemical Profiling & Molecular Weight Analysis

For drug development professionals, distinguishing between average molecular weight and monoisotopic mass is critical during structural validation workflows. The molecular formula of 4-Iodo-2-methylisoquinolin-1(2H)-one is C10H8INO[2].

Causality in Mass Spectrometry: Iodine exists in nature almost exclusively as the

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 4-Iodo-2-methylisoquinolin-1(2H)-one |

| CAS Registry Number | 54931-61-2 |

| Molecular Formula | C10H8INO |

| Average Molecular Weight | 285.08 g/mol |

| Monoisotopic / Exact Mass | 284.965 Da |

| Target m/z [M+H]+ (ESI+) | 285.973 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| Topological Polar Surface Area | 20.3 Ų |

Synthesis and Structural Validation

The synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one is typically achieved via the electrophilic iodination of 2-methylisoquinolin-1(2H)-one.

Mechanistic Causality: The C4 position of the isoquinolin-1(2H)-one ring possesses enamine-like character, making it the most nucleophilic site on the heterocycle. However, to achieve quantitative yields, the iodinating agent (N-Iodosuccinimide, NIS) must be activated. The addition of a catalytic amount of Trifluoroacetic acid (TFA) protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom and driving the reaction to completion at room temperature.

Fig 1. Synthetic workflow and molecular weight validation of 4-Iodo-2-methylisoquinolin-1(2H)-one.

Applications in Drug Discovery (Cross-Coupling)

The strategic placement of the iodine atom at the C4 position transforms the inert isoquinolinone core into a highly reactive hub for transition-metal catalysis. The carbon-iodine bond is highly labile, allowing for rapid oxidative addition by Palladium(0) species.

This scaffold was notably utilized by Cho et al. in the 7-step synthesis of the benzo[c]phenanthridine skeleton, ultimately yielding indenoisoquinolinones with exceptional cytotoxicity against human tumor cell lines (e.g., IC50 = 0.002 µg/mL against HCT 15)[3],[4].

Fig 2. Palladium-catalyzed divergent functionalization pathways utilizing the C4-Iodo scaffold.

Experimental Protocols

Protocol A: Electrophilic Iodination of 2-Methylisoquinolin-1(2H)-one

This protocol is designed as a self-validating system; the precipitation of the product serves as an immediate visual indicator of reaction success.

-

Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-methylisoquinolin-1(2H)-one (10.0 mmol, 1.59 g) in anhydrous Acetonitrile (40 mL) under an argon atmosphere.

-

Activation: Add N-Iodosuccinimide (NIS) (11.0 mmol, 2.47 g) in a single portion. Follow immediately with the dropwise addition of Trifluoroacetic acid (TFA) (1.0 mmol, 76 µL).

-

Reaction: Stir the mixture at room temperature for 4 hours. The solution will darken, and a precipitate will begin to form as the highly crystalline iodinated product crashes out of the polar solvent.

-

Quenching & Extraction: Quench the reaction with saturated aqueous Sodium Thiosulfate (

) (20 mL) to neutralize any unreacted electrophilic iodine. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize from Ethanol to yield 4-Iodo-2-methylisoquinolin-1(2H)-one as an off-white solid.

Protocol B: High-Resolution LC-MS Validation

To confirm the molecular weight (285.08 g/mol ) and exact mass (284.97 Da).

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the mass spectrometer in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

-

Data Analysis: Extract the ion chromatogram for m/z 285.97 . Verify the absence of an M+2 peak of equal or 1/3 intensity, confirming the presence of Iodine rather than Bromine or Chlorine[2].

References

-

Title: A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives Source: Chemical and Pharmaceutical Bulletin (Cho, W.-J., et al., 1999) URL: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 54931-61-2|4-Iodo-2-methylisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 3. A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

4-Iodo-2-methylisoquinolin-1(2H)-one literature review

The following technical guide details the synthesis, reactivity, and applications of 4-Iodo-2-methylisoquinolin-1(2H)-one , a critical scaffold in modern medicinal chemistry.

A Versatile Electrophilic Scaffold for Heterocyclic Functionalization[1]

Executive Summary & Strategic Importance

4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2 ) represents a high-value intermediate in the synthesis of polycyclic aromatic pharmacophores. The isoquinolin-1-one core is ubiquitous in bioactive molecules, serving as the structural backbone for numerous PARP inhibitors, kinase inhibitors, and alkaloids.

The strategic value of the 4-iodo derivative lies in the C4–I bond.[1] Unlike its chloro- or bromo-analogues, the C4-iodo substituent offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling rapid diversification of the core scaffold at a late stage in drug discovery campaigns. The N-methyl group enhances solubility and removes the acidic N-H proton, preventing catalyst poisoning and unwanted side reactions during metal-catalyzed transformations.

Synthesis Protocols

Method A: Rh(II)-Catalyzed Aerobic Iodination (Modern Approach)

This protocol represents the state-of-the-art in atom economy and efficiency. It converts N-methylisoquinolinium iodide directly into the target lactam via a dual oxidation/iodination mechanism, bypassing the need for pre-formed lactams.

-

Mechanism: The reaction proceeds via a Rh(II)-catalyzed aerobic oxidation of the isoquinolinium salt, where the iodide counterion serves as the iodine source for the C4 position.

-

Key Advantage: Uses molecular oxygen as the terminal oxidant and incorporates the counterion, reducing waste.

Protocol:

-

Reagents: N-methylisoquinolinium iodide (1.0 equiv), Rh2(esp)2 (1 mol%), K2CO3 (2.0 equiv).

-

Solvent: Methanol (MeOH).

-

Conditions: Stir at 60 °C under an air atmosphere (balloon or open vessel) for 12–24 hours.

-

Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Yield: Typically 75–85%.

Method B: Electrophilic Iodination of 2-Methylisoquinolin-1-one (Classic Approach)

This method is preferred when the parent lactam (2-methylisoquinolin-1-one) is already available or synthesized via alternative routes (e.g., cyclization of 2-alkynylbenzamides).

-

Mechanism: Electrophilic aromatic substitution (SEAr) at the electron-rich C4 position.

-

Reagent Choice: N-Iodosuccinimide (NIS) is preferred over elemental iodine (I2) for cleaner reaction profiles and ease of handling.

Protocol:

-

Substrate: 2-Methylisoquinolin-1(2H)-one (1.0 equiv).

-

Reagent: NIS (1.1 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Catalyst: Trifluoroacetic acid (TFA, 10 mol%) can accelerate the reaction if sluggish.

-

Conditions: Stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC or LCMS.

-

Quench: Add saturated aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine species.

-

Purification: Recrystallization from EtOH or column chromatography.

Reactivity Profile & Applications

The C4–I bond is highly activated for oxidative addition to Pd(0) species. The electron-deficient nature of the lactam ring (due to the carbonyl at C1) makes the C4 position distinct from simple aryl iodides, often requiring specific ligand choices to prevent oxidative homocoupling or deiodination.

Key Transformation: Suzuki-Miyaura Cross-Coupling

This reaction is the primary utility of the scaffold, allowing the installation of aryl or heteroaryl groups at C4.[1]

Optimized Protocol for C4-Arylation:

-

Catalyst System: Pd(PPh3)4 (5 mol%) is standard, but Pd2(dba)3 / XPhos is recommended for sterically hindered boronic acids.

-

Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv) in Dioxane/Water (4:1).

-

Temperature: 90–100 °C.

-

Note: The N-methyl group prevents N-arylation side reactions, ensuring exclusive C-C bond formation at C4.

Data Summary: Reactivity Comparison

| Reaction Type | Reagent/Partner | Catalyst System | Typical Yield | Notes |

| Suzuki | Aryl Boronic Acid | Pd(PPh3)4 / K2CO3 | 80–95% | Highly robust; tolerates electron-poor aryls. |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | 70–85% | Requires anaerobic conditions to prevent homocoupling. |

| Heck | Acrylate / Styrene | Pd(OAc)2 / PPh3 | 60–75% | Can suffer from beta-hydride elimination issues if not optimized. |

| Buchwald | Amine / Amide | Pd2(dba)3 / BINAP | 50–70% | Challenging due to electronic deactivation; requires strong base. |

Visualizations

Diagram 1: Synthesis Pathway (Rh-Catalyzed vs. Classic)

Figure 1: Convergent Synthesis Strategies. The red path highlights the direct Rh(II)-catalyzed oxidative iodination.

Diagram 2: Reactivity & Diversification Logic

Figure 2: Divergent Synthesis from the 4-Iodo Scaffold. Key pathways for medicinal chemistry applications.

References

-

Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Source:Organic Letters, 2019, 21(2), 434–438. URL:[Link]

-

Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines. Source:Journal of Organic Chemistry, 2008, 73(21), 8437–8444. URL:[Link]

-

Recent advances in the synthesis of isoquinolin-1(2H)-ones: A review. Source:European Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Discovery and Optimization of Novel Isoquinolinone Derivatives: From C-H Activation to Multi-Target Therapeutics

Executive Summary

Isoquinolinones (1(2H)-isoquinolinones) represent a highly privileged scaffold in modern medicinal chemistry. Their structural resemblance to the nicotinamide moiety of NAD⁺ and their ability to engage in critical hydrogen-bonding networks have made them cornerstones in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-associated protein kinase (ROCK) inhibitors, and multi-target central nervous system (CNS) agents. This technical guide provides an in-depth analysis of the discovery workflow for novel isoquinolinone derivatives, bridging state-of-the-art synthetic methodologies (transition-metal-catalyzed C-H activation) with rigorous pharmacological profiling.

Synthetic Innovation: Transition-Metal-Catalyzed C-H Activation

Historically, the synthesis of highly functionalized isoquinolinones relied on multi-step classical cyclizations that suffered from poor atom economy and harsh conditions. The advent of transition-metal-catalyzed C-H activation has revolutionized this workflow, enabling the direct [4+2] annulation of benzamides with alkynes[1].

Mechanistic Rationale and Directing Groups

The regioselectivity of the C-H activation is dictated by the choice of the directing group on the benzamide precursor. N-methoxyamides and N-chloroamides are frequently employed because they effectively coordinate the metal center (e.g., Rh, Ru, or Pd), lowering the activation energy barrier for ortho-C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway[2],[3].

The catalytic cycle relies heavily on the stoichiometric oxidant. Silver salts (e.g., Ag₂CO₃) or copper acetates are utilized to re-oxidize the metal center (e.g., Rh(I) back to Rh(III)) after the reductive elimination step releases the final isoquinolinone product[2].

Figure 1: Rh(III)-catalyzed C-H activation and [4+2] annulation catalytic cycle.

Protocol: Rh(III)-Catalyzed Synthesis of Functionalized Isoquinolinones

This self-validating protocol utilizes internal acetylenes and N-pivaloyloxy aryl amides to yield highly functionalized derivatives[4].

Reagents & Materials:

-

N-(pivaloyloxy)benzamide derivative (0.27 mmol, 1.0 equiv.)

-

Internal acetylene (0.27 mmol, 1.0 equiv.)

-

[Cp*RhCl₂]₂ catalyst (3 mol%)

-

Cesium Acetate (CsOAc) (1.0 equiv.)

-

Trifluoroethanol (TFE) (2 mL)

Step-by-Step Methodology:

-

Preparation of the Inert Environment: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the benzamide derivative,[Cp*RhCl₂]₂, and CsOAc. Causality: Evacuate and backfill the tube with Argon three times. Oxygen rapidly degrades the active Rh catalyst and interferes with the oxidative regeneration cycle[2].

-

Solvent and Substrate Addition: Inject TFE (2 mL) and the internal acetylene under a positive Argon stream. Causality: TFE is selected as the solvent because its high ionizing power and hydrogen-bond donor capacity stabilize the polar rhodacycle intermediates during the CMD step[4].

-

Reaction Execution: Stir the mixture at room temperature for 4 hours. Causality: While many C-H activations require elevated temperatures (80-120°C), the use of highly active directing groups and TFE allows for mild room-temperature annulation, preventing the thermal decomposition of sensitive functional groups[4].

-

Validation & Monitoring: Monitor the reaction via TLC and ¹⁹F NMR (if utilizing CF₃-containing alkynes). The disappearance of the benzamide starting material validates the completion of the annulation[4].

-

Purification: Dilute with ethyl acetate, filter through a short pad of Celite to remove metal particulates, and purify via flash column chromatography.

Pharmacological Profiling: Targeting PARP and ROCK

Isoquinolinones are highly versatile pharmacophores. By fine-tuning the substitution patterns around the core ring, researchers can direct the molecule's affinity toward specific enzymatic pockets.

PARP-1 and PARP-2 Selectivity

Poly(ADP-ribose) polymerases (PARPs) are critical for DNA single-strand break repair. Isoquinolinones act as competitive inhibitors by mimicking the nicotinamide moiety of NAD⁺, anchoring into the catalytic domain via robust hydrogen bonds[5]. Early isoquinolinones lacked selectivity between PARP-1 and PARP-2. However, recent SAR campaigns have identified that modifications at the 5-position can exploit subtle steric differences in the binding pockets (e.g., the Glu763 in PARP-1 vs. Gln319 in PARP-2 variation)[5]. For instance, 5-benzoyloxyisoquinolin-1(2H)-one achieves a PARP-2/PARP-1 selectivity index greater than 60[6].

Dual PARP and ROCK Inhibition

Rho-associated protein kinases (ROCK1/2) regulate the actin cytoskeleton and are implicated in cardiovascular diseases and cancer[7]. Interestingly, the active metabolite of the ROCK inhibitor fasudil (hydroxyfasudil) contains a benzamide pharmacophore structurally homologous to isoquinolinone PARP inhibitors[7]. In silico and in vitro screens have confirmed that certain isoquinolinone derivatives, such as the PARP probe UPF 1069, exhibit low-micromolar cross-affinity for ROCK1/2, establishing a foundation for "crisolytic" dual-target therapies[7],[8].

Quantitative SAR Data Summary

| Compound / Derivative | Primary Target | IC₅₀ (PARP-1) | IC₅₀ (PARP-2) | IC₅₀ (ROCK-1/2) | Selectivity / Notes |

| 3-Aminobenzamide | PARP (Pan) | 200 µM | N/A | N/A | Prototypical early inhibitor[9] |

| UPF 1069 | PARP / ROCK | 0.1 µM | 1.0 µM | Low µM | Dual inhibitor seed molecule[7] |

| Hydroxyfasudil | ROCK / PARP | 35.1 µM | 35.1 µM | 0.8 µM | Active metabolite of Fasudil[8] |

| 5-Benzoyloxyisoquinolinone | PARP-2 | >10 µM | ~0.15 µM | N/A | PARP-2/PARP-1 SI > 60[6] |

| Compound 13 (Arylpropyl) | 5-HT / D2 | N/A | N/A | N/A | Multi-target CNS antipsychotic[10] |

Table 1: Pharmacological profiling of key isoquinolinone derivatives and their target affinities.

Figure 2: Dual targeting mechanism of isoquinolinones on PARP and ROCK signaling pathways.

Protocol: In Vitro PARP-1 Inhibition Radiometric Assay

To rigorously validate the IC₅₀ of synthesized isoquinolinones, a radiometric assay measuring the incorporation of tritium-labeled NAD⁺ is utilized[11].

Reagents:

-

Purified recombinant human PARP-1 enzyme (0.13 U) *[adenine-2,8-³H]NAD⁺ tracer (0.2 µCi)

-

Activated calf thymus DNA (stimulates PARP catalytic activity)

-

Trichloroacetic acid (TCA, 20% v/v)

Step-by-Step Methodology:

-

Reaction Assembly: In a 96-well microtiter plate, combine the isoquinolinone derivative (titrated from 0.1 nM to 100 µM), activated DNA, and PARP-1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂). Causality: Activated DNA containing strand breaks is strictly required to induce the allosteric activation of PARP-1's catalytic domain[11].

-

Initiation: Initiate the reaction by adding the [adenine-2,8-³H]NAD⁺ substrate. Incubate at 37°C for 1 hour.

-

Termination & Precipitation: Quench the reaction by adding ice-cold 20% TCA. Causality: TCA precipitates the newly formed, radiolabeled poly(ADP-ribose) polymers onto the bottom of the well, while unreacted monomeric [³H]NAD⁺ remains soluble in the supernatant[11].

-

Filtration & Washing: Transfer the precipitate to a glass-fiber filter plate using a cell harvester. Wash extensively with 10% TCA and ethanol to remove background radioactivity.

-

Quantification: Add scintillation cocktail and measure the retained radioactivity (dpm/h) using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Beyond Oncology: Multi-Target CNS Agents

While predominantly known in oncology, novel isoquinolinone derivatives are being aggressively pursued as multi-target agents for complex CNS disorders. Recent structural optimizations have yielded derivatives (e.g., Compound 13) that exhibit high affinities for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)[10].

By appending arylpropylamine or piperazine moieties to the isoquinolinone core, researchers have successfully generated compounds that reverse MK-801-induced hyperactivity in animal models while demonstrating a negligible effect on the hERG channel (reducing the risk of QT interval prolongation)[12],[10]. This highlights the remarkable plasticity of the isoquinolinone scaffold in drug discovery.

Conclusion

The discovery of novel isoquinolinone derivatives represents a masterclass in the intersection of synthetic methodology and targeted pharmacology. The evolution from classical synthesis to transition-metal-catalyzed C-H activation has enabled the rapid generation of diverse libraries. Concurrently, deep pharmacological profiling has expanded the utility of these molecules from highly selective PARP-2 inhibitors to dual PARP/ROCK inhibitors and multi-target antipsychotics. By maintaining rigorous, self-validating experimental protocols, researchers can continue to unlock the therapeutic potential of this privileged scaffold.

References

- Isoquinolone synthesis - Organic Chemistry Portal.Organic Chemistry Portal.

- Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives.Benchchem.

- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates.National Institutes of Health (PMC).

- On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.ResearchGate.

- Ru(II)-Catalyzed C(sp2)–H Activation Annulation: Synthesis of Fluorescent Benzoisoquinolonyl Acetate/Peptides from N-Arylamide.ChemRxiv.

- Antagonist activity of isoquinolinone, DPQ, and PND derivatives.ResearchGate.

- Structural Implications for Selective Targeting of PARPs.National Institutes of Health (PMC).

- InterBioTech PARP inhibitors.Interchim.

- Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants.ResearchGate.

- Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation.ResearchGate.

- Dual Inhibitors of PARPs and ROCKs.National Institutes of Health (PMC).

- Dual Inhibitors of PARPs and ROCKs | ACS Omega.ACS Publications.

Sources

- 1. Isoquinolone synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual Inhibitors of PARPs and ROCKs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility & Characterization of 4-Iodo-2-methylisoquinolin-1(2H)-one

Executive Summary

4-Iodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2, verify with supplier) represents a critical intermediate in the synthesis of complex isoquinoline alkaloids and pharmaceutical scaffolds. Its structural core—an N-methylated isoquinolinone with a C4-iodine handle—makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

Despite its synthetic utility, specific solubility data for this compound is often absent from standard physicochemical databases. This guide provides a comprehensive technical profile, synthesizing available experimental data with calculated properties, and establishes a standardized protocol for solubility determination and purification.

Physicochemical Profile

Understanding the solubility of 4-Iodo-2-methylisoquinolin-1(2H)-one requires an analysis of its molecular structure. The lactam core introduces polarity, but the N-methylation and iodination significantly increase lipophilicity compared to the parent isoquinolinone.

Structural & Calculated Properties

| Property | Value | Context |

| Molecular Formula | C₁₀H₈INO | Core scaffold |

| Molecular Weight | 285.08 g/mol | Heavy atom effect (Iodine) |

| Calculated LogP (cLogP) | ~2.5 – 3.0 | Moderately Lipophilic |

| H-Bond Donors | 0 | N-Methylation removes NH donor |

| H-Bond Acceptors | 2 | Carbonyl (C=O), Ring Nitrogen |

| Polar Surface Area (PSA) | ~20-25 Ų | Low polarity; good membrane permeability |

| Predicted Melting Point | 100–140 °C | Based on similar 4-substituted analogs |

Solubility Profile (Qualitative)

The solubility behavior of 4-Iodo-2-methylisoquinolin-1(2H)-one is dictated by "like dissolves like" principles applicable to fused heterocyclic lactams.

-

High Solubility:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃). Mechanism: Dipole-dipole interactions and dispersion forces.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). Mechanism: Strong solvation of the lactam dipole.

-

-

Moderate Solubility (Temperature Dependent):

-

Low/Insoluble:

-

Water: Insoluble due to the lipophilic iodine and aromatic rings.

-

Alkanes: Hexanes, Pentane, Petroleum Ether. Mechanism: Lack of polar interactions; used as anti-solvents for precipitation.

-

Experimental Protocols

Protocol A: Standardized Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of 4-Iodo-2-methylisoquinolin-1(2H)-one in a specific solvent.

Materials:

-

Compound: 4-Iodo-2-methylisoquinolin-1(2H)-one (approx. 50 mg).

-

Solvent: Water, PBS (pH 7.4), or Organic Solvent.

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Procedure:

-

Preparation: Weigh ~10 mg of the compound into a 2 mL glass vial.

-

Saturation: Add 1.0 mL of the target solvent.

-

Equilibration: Cap the vial and place it on an orbital shaker at room temperature (25 °C) for 24 hours.

-

Note: Ensure solid is still visible. If all solid dissolves, add more compound until a suspension persists.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Analysis: Carefully remove the supernatant. Filter through a 0.22 µm PTFE filter (to remove micro-particulates).

-

Quantification: Analyze the filtrate by HPLC-UV (detection at 254 nm) against a standard curve prepared in DMSO.

Protocol B: Purification by Recrystallization

Objective: To purify crude material synthesized via iodination, leveraging the temperature-dependent solubility in alcohols.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate / Hexanes.

Procedure:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (boiling point ~78 °C) until the solid just dissolves.

-

Filtration (Optional): If insoluble particles (e.g., inorganic salts) remain, perform a hot filtration.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

-

Tip: If no crystals form, add warm Water dropwise until slight turbidity persists, then cool.

-

-

Collection: Cool in an ice bath (0–4 °C) for 1 hour. Filter the crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol/Water (1:1) or cold Hexanes.

-

Drying: Dry under high vacuum to remove residual solvent.

Synthesis & Application Context

Synthetic Route (Rh-Catalyzed vs. Direct Iodination)

The synthesis of 4-iodo-2-methylisoquinolin-1(2H)-one typically proceeds via electrophilic iodination of the parent isoquinolinone or through Rh(III)-catalyzed C-H activation of N-methylisoquinolinium salts.

Key Reaction:

-

Substrate: N-Methylisoquinolinium iodide.

-

Reagents: [Cp*RhCl₂]₂ (Catalyst), I₂ (Iodine source/Oxidant).

-

Solvent: Methanol or DCE.

-

Purification: The product precipitates or is extracted with DCM, highlighting its lipophilicity.

Visualization: Synthesis & Purification Workflow

Figure 1: Synthetic workflow for 4-Iodo-2-methylisoquinolin-1(2H)-one, emphasizing the solubility-driven purification step.[2]

References

-

Synthesis of 4-Iodoisoquinolin-1(2H)

- Wang, H., et al. (2019). "Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts." Organic Letters, 21(2), 434–438.

-

General Isoquinolinone Properties

- PubChem Compound Summary for 4-Iodo-2-methylquinoline (Isomer Reference).

-

Recrystallization Methodologies

- Abovchem Product Page (CAS 54931-61-2).

Sources

The Ascendant Therapeutic Potential of Iodinated Isoquinolinones: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of iodine, a heavy halogen, onto this framework can profoundly influence the molecule's physicochemical properties, leading to enhanced biological potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the burgeoning field of iodinated isoquinolinones, tailored for researchers, scientists, and drug development professionals. We will explore the synthetic strategies for their preparation, delve into their significant anticancer, antimicrobial, and neuroprotective activities, and elucidate the underlying mechanisms of action. This guide aims to be a critical resource, fostering further investigation and innovation in the development of next-generation therapeutics based on the iodinated isoquinolinone core.

The Isoquinolinone Scaffold: A Foundation of Bioactivity

The isoquinolin-1(2H)-one, or isoquinolinone, core is a bicyclic aromatic system consisting of a fused benzene and pyridine ring.[4] This scaffold is prevalent in a multitude of natural alkaloids and has been a fertile ground for the development of synthetic medicinal agents.[5][6] The inherent biological activity of the isoquinolinone framework stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Its structural rigidity and defined three-dimensional shape allow for precise orientation within protein binding pockets, making it an ideal template for inhibitor design.[2][4]

The versatility of the isoquinolinone scaffold is further underscored by the diverse biological activities reported for its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][7] This inherent bioactivity provides a robust starting point for further chemical modification and optimization.

The Strategic Role of Iodination in Modulating Biological Activity

The introduction of an iodine atom into a drug candidate, a process known as iodination, is a powerful strategy in medicinal chemistry to enhance its therapeutic potential. Iodine's unique properties contribute to these improvements in several ways:

-

Enhanced Potency: Iodine's large atomic size and high polarizability can lead to stronger binding interactions with target proteins through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This can result in a significant increase in inhibitory potency.

-

Improved Pharmacokinetics: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of iodine can modulate a compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability.

-

Metabolic Stability: The carbon-iodine bond is generally more stable to metabolic degradation compared to carbon-hydrogen bonds. Strategic iodination can block sites of metabolism, thereby increasing the compound's half-life in the body.

-

Radiolabeling for Imaging and Therapy: The availability of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) allows for the development of radiolabeled isoquinolinones. These can be utilized as probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize drug distribution and target engagement.[8] Furthermore, therapeutic radioisotopes of iodine can be used to deliver targeted radiotherapy to diseased tissues.[8]

Synthetic Strategies for Iodinated Isoquinolinones

The synthesis of iodinated isoquinolinones can be achieved through various methods, broadly categorized into two approaches: direct iodination of a pre-formed isoquinolinone core or the use of iodinated starting materials in the construction of the heterocyclic ring system.

Direct Iodination of the Isoquinolinone Core

This approach involves the introduction of iodine onto an existing isoquinolinone scaffold. Electrophilic iodinating reagents are commonly employed for this purpose.

Experimental Protocol: Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the direct iodination of an isoquinolinone derivative.

-

Dissolution: Dissolve the isoquinolinone starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Acid Catalyst (Optional): In some cases, a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), can be added to enhance the reactivity of the iodinating agent.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired iodinated isoquinolinone.

Causality: The use of an electrophilic iodinating agent like NIS, often activated by an acid catalyst, facilitates the substitution of a hydrogen atom on the electron-rich aromatic rings of the isoquinolinone with an iodine atom. The regioselectivity of the iodination is influenced by the electronic properties of the substituents already present on the isoquinolinone core.

Synthesis from Iodinated Precursors

This strategy involves incorporating the iodine atom into one of the starting materials before the cyclization step that forms the isoquinolinone ring. This can offer better control over the position of the iodine atom.

Experimental Workflow: Synthesis from an Iodinated Benzamide

Caption: Workflow for synthesizing iodinated isoquinolinones from iodinated benzamides.

A common method involves the transition metal-catalyzed annulation of an ortho-iodinated benzamide with an alkyne or alkene.[10] This approach provides a convergent and flexible route to a wide range of substituted iodinated isoquinolinones.

Anticancer Potential of Iodinated Isoquinolinones

The isoquinoline scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating potent anticancer activity.[7][11][12] The introduction of iodine can further enhance this activity through various mechanisms.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[8][13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival.[8] Inhibition of PARP in these cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13]

Several isoquinolinone-based PARP inhibitors have been developed, and iodinated analogs have shown promise.[14] The iodine atom can form crucial halogen bonds with amino acid residues in the PARP active site, leading to enhanced binding affinity and inhibitory potency.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[11] Inhibition of these enzymes leads to DNA damage and is a clinically validated anticancer strategy. Certain indenoisoquinoline derivatives, which are structurally related to isoquinolinones, have been identified as potent topoisomerase I inhibitors.[15] The introduction of iodine into these scaffolds could modulate their DNA intercalating and enzyme-inhibiting properties.

Cytotoxic Activity of Iodinated Quinazolinones

While not strictly isoquinolinones, the structurally similar quinazolinones provide strong evidence for the potential of iodination. A study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated remarkable cytotoxic activity against various human cancer cell lines.[16][17]

Table 1: Cytotoxic Activity of Iodinated Quinazolinone Derivatives [16][17]

| Compound | Cancer Cell Line | IC50 (µM) |

| 3a | HL-60 (Leukemia) | 21 |

| U937 (Lymphoma) | 30 | |

| 3d | HeLa (Cervical) | 10 |

| 3e | T98G (Glioblastoma) | 12 |

| 3h | T98G (Glioblastoma) | 22 |

These findings strongly support the rationale for exploring iodinated isoquinolinones as potential anticancer agents.

Antimicrobial Activity of Iodinated Isoquinolinones

The rise of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[18] Isoquinoline alkaloids have been shown to possess antibacterial and antifungal properties.[19][20] Iodine itself is a potent broad-spectrum antimicrobial agent.[18][21] The combination of these two moieties in iodinated isoquinolinones presents a promising avenue for the discovery of new anti-infective drugs.

A study on synthetic quinolines, which share a similar heterocyclic core, revealed that 4-hydroxy-3-iodo-quinol-2-one exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to the antibiotic vancomycin.[22]

Table 2: Antimicrobial Activity of 4-hydroxy-3-iodo-quinol-2-one [22]

| Bacterial Strain | MIC (µg/mL) |

| MRSA-1 (Irish hospital isolate) | 0.097 |

| Distinct MRSA strain | 0.049 |

| Non-typeable MRSA strain | 0.049 |

The mechanism of antimicrobial action for iodine-containing compounds often involves the disruption of microbial cell membranes and the denaturation of essential proteins through oxidative processes.[21]

Neuroprotective Potential of Iodinated Isoquinolinones

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss.[23] Isoquinoline alkaloids have demonstrated a range of neuroprotective effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[23][24][25]

The antioxidant properties of some isoquinoline derivatives, such as their ability to scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes, are particularly relevant to neuroprotection.[24][26] Oxidative stress is a key contributor to neuronal damage in many neurodegenerative conditions. Iodinated compounds have also been investigated for their ability to mitigate radiation-induced oxidative stress.[27] A study on diiodoquinazolinone derivatives showed that they could reduce ROS levels and protect against radiation-induced damage.[27] This suggests that iodinated isoquinolinones could be designed to act as potent antioxidants with potential applications in neurodegenerative diseases.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Caption: Potential mechanism of neuroprotection via the Keap1-Nrf2 pathway.

Furthermore, a dual-target isoquinoline inhibitor has been evaluated for its neuroprotective effects in Alzheimer's disease models, showing an ability to attenuate neuronal apoptosis.[28] The strategic addition of iodine could enhance the blood-brain barrier permeability of such inhibitors, improving their efficacy in the central nervous system.

Future Perspectives and Conclusion

The exploration of iodinated isoquinolinones as therapeutic agents is a rapidly advancing field with immense potential. The strategic incorporation of iodine into the versatile isoquinolinone scaffold offers a powerful approach to modulate and enhance a wide range of biological activities. The compelling preclinical data for iodinated quinolines and quinazolinones in anticancer and antimicrobial applications provides a strong rationale for a more focused investigation into their isoquinolinone counterparts.

Future research should concentrate on:

-

Systematic Structure-Activity Relationship (SAR) Studies: To understand the optimal position and electronic environment for the iodine substituent to maximize potency and selectivity for various biological targets.

-

Elucidation of Mechanisms of Action: Detailed biochemical and cellular assays are needed to unravel the precise molecular mechanisms by which iodinated isoquinolinones exert their therapeutic effects.

-

Pharmacokinetic and Safety Profiling: In-depth ADME and toxicology studies are essential to identify candidates with drug-like properties suitable for clinical development.

-

Development of Radiolabeled Probes: The synthesis of isotopically labeled iodinated isoquinolinones will be invaluable for preclinical and clinical imaging studies to assess target engagement and guide patient selection.

References

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (URL: [Link])

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. (URL: [Link])

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (URL: [Link])

-

Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC. (URL: [Link])

-

Iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones - PubMed. (URL: [Link])

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (URL: [Link])

-

Isoquinoline‐1(2H)‐one core containing drugs. - ResearchGate. (URL: [Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC. (URL: [Link])

-

Synthesis of (iodo) isoquinolinones/ quinolones. - ResearchGate. (URL: [Link])

-

Preparation of iodinated isoquinoline 36. Reagents & conditions: a) EtNO2 (5.0 equiv.), LiAlH4 (10 mol.–%) - ResearchGate. (URL: [Link])

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Publishing. (URL: [Link])

-

Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed. (URL: [Link])

-

Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - Beilstein Journals. (URL: [Link])

-

Synthesis of Biologically Active Indenoisoquinoline Derivatives via a One-Pot Copper(II)-Catalyzed Tandem Reaction | Request PDF - ResearchGate. (URL: [Link])

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (URL: [Link])

-

Iodinated Contrast Media: Adverse Effects, Contraindications, and Dosing - Urology Textbook. (URL: [Link])

-

Isorhapontigenin ameliorates cerebral ischemia/reperfusion injury via modulating Kinase Cε/Nrf2/HO‐1 signaling pathway - PMC. (URL: [Link])

-

The Iodine–Dextrin–Lithium Complex: Morphology, Antibacterial Activity, and Cytotoxicity. (URL: [Link])

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC. (URL: [Link])

-

Synthesis and mechanism of action studies of a series of norindenoisoquinoline topoisomerase I poisons reveal an inhibitor with a flipped orientation in the ternary DNA-enzyme-inhibitor complex as determined by X-ray crystallographic analysis - PubMed. (URL: [Link])

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed. (URL: [Link])

-

Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (URL: [Link])

-

Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress - PubMed. (URL: [Link])

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. (URL: [Link])

-

Summary of antimicrobial activity of some classes of isoquinoline. - ResearchGate. (URL: [Link])

-

The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - ResearchGate. (URL: [Link])

-

Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - MDPI. (URL: [Link])

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (URL: [Link])

-

The PARP Inhibitors: Down But Not Out - OncLive. (URL: [Link])

-

Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC. (URL: [Link])

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. (URL: [Link])

-

The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - MDPI. (URL: [Link])

-

Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance - MDPI. (URL: [Link])

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (URL: [Link])

-

Evaluations of the neuroprotective effects of a dual-target isoquinoline inhibitor in the triple transgenic mouse model of Alzheimer's disease - PubMed. (URL: [Link])

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed. (URL: [Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])

-

Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - MDPI. (URL: [Link])

-

Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - ResearchGate. (URL: [Link])

-

Study Details | NCT03688958 | Iodine Supplementation on Breast Cancer | ClinicalTrials.gov. (URL: [Link])

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA [beilstein-journals.org]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and mechanism of action studies of a series of norindenoisoquinoline topoisomerase I poisons reveal an inhibitor with a flipped orientation in the ternary DNA-enzyme-inhibitor complex as determined by X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isorhapontigenin ameliorates cerebral ischemia/reperfusion injury via modulating Kinase Cε/Nrf2/HO‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Evaluations of the neuroprotective effects of a dual-target isoquinoline inhibitor in the triple transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies Utilizing 4-Iodo-2-methylisoquinolin-1(2H)-one in Medicinal Chemistry

Executive Summary

The isoquinolin-1(2H)-one core is a privileged structural motif in medicinal chemistry, frequently serving as the foundation for kinase inhibitors, PARP inhibitors, and novel epigenetic modulators[1]. Functionalization at the C4 position is often critical for optimizing target binding affinity and modulating physicochemical properties. 4-Iodo-2-methylisoquinolin-1(2H)-one serves as an ideal electrophilic scaffold for divergent synthesis. The presence of the C4-iodine bond, activated by the electron-deficient nature of the conjugated lactam system, provides an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings utilizing this specific scaffold[3]. Emphasis is placed on the mechanistic causality behind reagent selection, in-process controls (IPCs), and troubleshooting strategies to ensure high-fidelity synthesis.

Mechanistic Rationale & Scaffold Profiling

The reactivity of 4-iodo-2-methylisoquinolin-1(2H)-one is governed by its electronic topology. The carbonyl group at C1 withdraws electron density from the ring, rendering the C4 position highly susceptible to oxidative addition by electron-rich Pd(0) species. Furthermore, iodine is an excellent leaving group (low bond dissociation energy), which lowers the activation energy of the initial catalytic step compared to analogous bromo- or chloro-derivatives.

Causality in Catalyst and Ligand Selection

-

Oxidative Addition: Because the C4-I bond is highly reactive, standard Pd(0) sources (e.g.,

) or Pd(II) precatalysts (e.g., -

Transmetalation: The rate-limiting step often shifts to transmetalation. For Suzuki couplings, the use of a biphasic or aqueous-miscible solvent system (e.g., 1,4-Dioxane/

) is critical. Water hydrolyzes the Pd-halide complex to a highly nucleophilic Pd-hydroxo intermediate, which rapidly reacts with the arylboronic acid. -

Reductive Elimination: To prevent off-target side reactions (such as protodehalogenation or

-hydride elimination during amination), ligands with large bite angles (e.g., dppf, Xantphos) are employed. These ligands force the palladium center into a distorted geometry that sterically accelerates the reductive elimination of the product.

Catalytic cycle of Pd-catalyzed cross-coupling for 4-iodo-2-methylisoquinolin-1(2H)-one.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for the synthesis of 4-phenyl-2-methylisoquinolin-1(2H)-one. The data illustrates the critical impact of base solubility and ligand bite angle on overall yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions